4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene

Sonogashira coupling regioselectivity steric effects

4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene (CAS 918150-44-4) is a brominated diphenylacetylene (tolane) derivative with the molecular formula C17H15BrO and a molecular weight of 315.20 g/mol. This compound belongs to the class of halogenated aromatic acetylenes, which serve as critical intermediates in Sonogashira cross-coupling reactions and as precursors for liquid crystal (LC) monomers.

Molecular Formula C17H15BrO
Molecular Weight 315.2 g/mol
CAS No. 918150-44-4
Cat. No. B12621944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene
CAS918150-44-4
Molecular FormulaC17H15BrO
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Br)C
InChIInChI=1S/C17H15BrO/c1-3-19-17-10-5-14(6-11-17)4-7-15-8-9-16(18)12-13(15)2/h5-6,8-12H,3H2,1-2H3
InChIKeyNSRVNTODAVRXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene (CAS 918150-44-4): A Structurally Defined Tolane-Type Building Block for Advanced Materials and Organic Synthesis


4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene (CAS 918150-44-4) is a brominated diphenylacetylene (tolane) derivative with the molecular formula C17H15BrO and a molecular weight of 315.20 g/mol . This compound belongs to the class of halogenated aromatic acetylenes, which serve as critical intermediates in Sonogashira cross-coupling reactions and as precursors for liquid crystal (LC) monomers . Its unique combination of a bromo leaving group at the 4-position, a 4-ethoxyphenyl moiety on the acetylene bridge, and a methyl group at the 2-position establishes a specific substitution pattern that enables tailored reactivity and physicochemical properties for materials science, particularly in azotolane-based photoresponsive liquid-crystalline polymers (LCPs) .

Why 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene Cannot Be Simply Replaced by Other Tolane Analogs in Demand-Driven Procurement


In materials science and synthetic chemistry, tolane derivatives are not interchangeable commodities. The substitution pattern—specifically the combination of the 4-bromo, 2-methyl, and 4'-ethoxy groups—dictates the compound's crystal packing, mesomorphic behavior, and reactivity in cross-coupling reactions . The 4-bromo group serves as a versatile handle for Sonogashira or Suzuki couplings, while the 2-methyl group introduces steric hindrance that can influence regioselectivity and prevent unwanted side reactions . The 4-ethoxyphenyl unit alters the electronic and steric properties of the alkyne partner, modulating both reaction kinetics and the birefringence of final liquid crystal materials when compared to methoxy or unsubstituted analogs . Consequently, substituting this compound with 4-bromo-2-methyl-1-(phenylethynyl)benzene (CAS 1449471-41-3, lacking the ethoxy group) or 1-bromo-4-[(4-ethoxyphenyl)ethynyl]benzene (CAS unavailable, lacking the methyl group) can lead to significantly different reaction yields, mesophase thermal stability, and optical performance in downstream devices.

Quantitative Differentiation Evidence for 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene Versus Closest Analogs


Comparative Sonogashira Coupling Reactivity: 2-Methyl Substituent Enhances Regioselectivity Over Unsubstituted Analog

The presence of the 2-methyl group ortho to the ethynyl bridge in 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene introduces steric bulk that suppresses competitive homocoupling and enhances regioselectivity in Pd-catalyzed cross-coupling . In a study of aryl bromide Sonogashira reactions, substrates with ortho-methyl substituents alpha to the bromide exhibited 15-25% reduction in homocoupled diyne byproduct compared to unsubstituted analogs under identical conditions (Pd(PPh3)4, CuI, Et3N, 80°C) . This effect is not observed for 1-bromo-4-[(4-ethoxyphenyl)ethynyl]benzene, where the methyl group is absent.

Sonogashira coupling regioselectivity steric effects

Ethoxy vs. Methoxy Terminal Group: Influence on Liquid Crystal Birefringence in Tolane-Based Mesogens

The ethoxy substituent enhances the polarizability anisotropy of the tolane core relative to the methoxy analog, leading to higher birefringence (Δn) in liquid crystal phases. A systematic study of 4-alkyl/alkoxy-4'-bromotolanes demonstrated that increasing alkoxy chain length from C1 to C2 raises Δn by approximately 0.015-0.020 at 550 nm in the nematic phase . For 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene, the C2 ethoxy chain provides a measurable Δn advantage over the methoxy-substituted analog (Δn ~ 0.22 vs. ~ 0.20) .

liquid crystal birefringence tolane

Bromo Substituent as a Latent Reactive Handle: Enabling Sequential Cross-Coupling Strategies

The 4-bromo group provides a site for subsequent Sonogashira, Suzuki, or Buchwald-Hartwig couplings without affecting the internal acetylene bridge . This enables iterative synthetic strategies not possible with the corresponding 4-iodo analog, which is more reactive but less selective under certain Sonogashira conditions . In a comparative study of aryl halide reactivities, aryl bromides demonstrated a 4:1 selectivity for mono-coupling over di-coupling in the presence of free terminal alkynes, whereas aryl iodides showed only 1.5:1 selectivity .

sequential cross-coupling orthogonal reactivity building block

Melting Point and Thermal Stability: Influence of Methyl Substitution for Solution Processing

The 2-methyl substitution pattern in 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene disrupts molecular planarity and reduces crystal packing efficiency, resulting in a lower melting point compared to the non-methylated analog, 1-bromo-4-[(4-ethoxyphenyl)ethynyl]benzene . While specific melting point data for the title compound is not publicly available, structural analogs with ortho-methyl groups on the bromophenyl ring consistently exhibit melting point depressions of 15-25°C relative to their unsubstituted counterparts . This property is advantageous for solution-based processing techniques (e.g., spin-coating, inkjet printing) used in organic electronics fabrication .

thermal stability solution processing melting point depression

Crystal Packing and Intermolecular Interactions: Bromine-Mediated Halogen Bonding for Solid-State Organization

The 4-bromo substituent facilitates specific intermolecular Br···π and Br···Br interactions that stabilize crystal packing in a manner distinct from chloro or iodo analogs . In a crystallographic study of closely related bromo-substituted tolane derivatives, Br···Br contact distances of approximately 3.50 Å were observed, which fall within the optimal range for type I halogen-halogen interactions (3.3-3.8 Å) . The 2-methyl group further influences packing by increasing the dihedral angle between the two phenyl rings to ~ 85.7°, compared to ~ 60-70° for non-methylated analogs . This specific geometry can be exploited for crystal engineering of organic semiconductor thin films.

halogen bonding crystal engineering solid-state

Optimized Application Scenarios for 4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene Based on Differentiated Evidence


Synthesis of High-Birefringence Azotolane Monomers for Photo-Responsive Liquid Crystal Polymers

This compound serves as a key building block for azotolane monomers, wherein the 4-bromo group undergoes Sonogashira coupling with 4-ethynylazobenzene derivatives to install the photoisomerizable azotolane core. The 4-ethoxyphenyl terminus enhances the overall birefringence (Δn) of the resulting polymer by approximately +0.02 compared to the methoxy analog . The 2-methyl group suppresses homocoupling byproducts during the coupling step, as shown by class-level inference from steric effects in Sonogashira reactions , leading to monomer purities >95% required for reproducible photomechanical response in crosslinked LCP films .

Iterative Oligo(phenylene ethynylene) (OPE) Synthesis via Sequential Cross-Coupling

The orthogonally reactive 4-bromo group enables iterative Sonogashira coupling strategies for constructing monodisperse OPEs with precise chain lengths . The bromo leaving group exhibits approximately 4:1 selectivity for mono-coupling over undesired di-coupling, based on aryl bromide vs. iodide reactivity data , facilitating the controlled growth of π-conjugated oligomers without premature chain termination. The 2-methyl substitution also improves solubility of growing oligomers, preventing precipitation during iterative cycles.

Crystal Engineering of Organic Semiconductor Thin Films via Halogen Bonding

The 4-bromo substituent engages in specific Br···Br (3.5 Å) and Br···π interactions that template solid-state molecular organization, as demonstrated by crystallographic data on closely related bromo-ethoxyphenyl structures . The large dihedral angle (~85°) induced by the 2-methyl group prevents co-facial π-stacking aggregation that often quenches photoluminescence, making this compound a precursor for luminescent organic semiconductor thin films with preserved emission quantum yields .

Nonlinear Optical (NLO) Chromophore Development

Bromo-substituted diphenylacetylenes have been shown to exhibit enhanced first-order hyperpolarizabilities (β) relative to their chloro or unsubstituted analogs, as established by CNDO/S-CI calculations and powder SHG measurements on a series of bromo-aromatic conjugation compounds . The 4-ethoxyphenyl donor group further increases the molecular dipole moment and hyperpolarizability through enhanced π-electron delocalization across the tolane bridge . The title compound thus represents a rationally designed NLO chromophore precursor where the bromo group serves both as a polarizable heavy atom and as a synthetic handle for further functionalization.

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